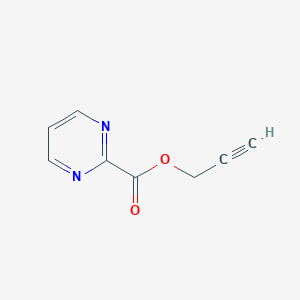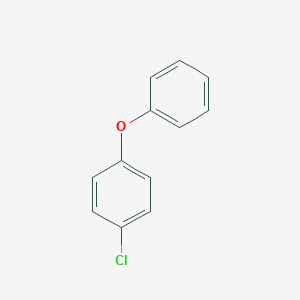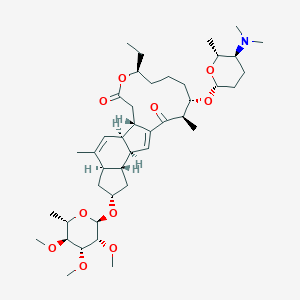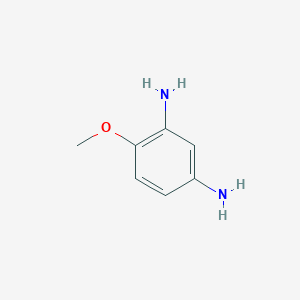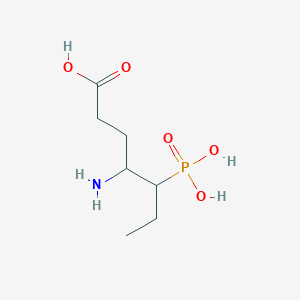![molecular formula C10H12N2S B165744 N3,N3-dimethylbenzo[b]thiophene-2,3-diamine CAS No. 125660-10-8](/img/structure/B165744.png)
N3,N3-dimethylbenzo[b]thiophene-2,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N3,N3-dimethylbenzo[b]thiophene-2,3-diamine, also known as DBTDA, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. DBTDA is a heterocyclic compound that contains a benzothiophene ring and two amino groups.
Aplicaciones Científicas De Investigación
N3,N3-dimethylbenzo[b]thiophene-2,3-diamine has been studied for its potential applications in various scientific fields, including organic electronics, materials science, and medicinal chemistry. In organic electronics, N3,N3-dimethylbenzo[b]thiophene-2,3-diamine has been used as a building block for the synthesis of organic semiconductors. In materials science, N3,N3-dimethylbenzo[b]thiophene-2,3-diamine has been used as a ligand for the synthesis of metal-organic frameworks. In medicinal chemistry, N3,N3-dimethylbenzo[b]thiophene-2,3-diamine has been studied for its potential as an anticancer agent.
Mecanismo De Acción
The mechanism of action of N3,N3-dimethylbenzo[b]thiophene-2,3-diamine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. N3,N3-dimethylbenzo[b]thiophene-2,3-diamine has been shown to induce apoptosis, or programmed cell death, in cancer cells. The exact mechanism of action of N3,N3-dimethylbenzo[b]thiophene-2,3-diamine in other applications, such as in organic electronics and materials science, is still being studied.
Biochemical and Physiological Effects:
N3,N3-dimethylbenzo[b]thiophene-2,3-diamine has been shown to have both biochemical and physiological effects. In vitro studies have shown that N3,N3-dimethylbenzo[b]thiophene-2,3-diamine can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that N3,N3-dimethylbenzo[b]thiophene-2,3-diamine can reduce tumor growth in animal models. However, the physiological effects of N3,N3-dimethylbenzo[b]thiophene-2,3-diamine in humans are not yet known.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N3,N3-dimethylbenzo[b]thiophene-2,3-diamine has several advantages for lab experiments, including its ease of synthesis and its potential as a building block for the synthesis of organic semiconductors and metal-organic frameworks. However, N3,N3-dimethylbenzo[b]thiophene-2,3-diamine also has limitations, including its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the study of N3,N3-dimethylbenzo[b]thiophene-2,3-diamine. In medicinal chemistry, N3,N3-dimethylbenzo[b]thiophene-2,3-diamine could be further studied for its potential as an anticancer agent and for the development of new cancer treatments. In organic electronics, N3,N3-dimethylbenzo[b]thiophene-2,3-diamine could be used as a building block for the synthesis of new organic semiconductors with improved properties. In materials science, N3,N3-dimethylbenzo[b]thiophene-2,3-diamine could be used as a ligand for the synthesis of new metal-organic frameworks with improved properties. Additionally, the mechanism of action of N3,N3-dimethylbenzo[b]thiophene-2,3-diamine could be further studied to better understand its potential applications in various scientific fields.
In conclusion, N3,N3-dimethylbenzo[b]thiophene-2,3-diamine is a chemical compound that has been extensively studied for its potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N3,N3-dimethylbenzo[b]thiophene-2,3-diamine could lead to new discoveries and advancements in the fields of organic electronics, materials science, and medicinal chemistry.
Métodos De Síntesis
N3,N3-dimethylbenzo[b]thiophene-2,3-diamine can be synthesized through various methods, including the reaction of 2,3-diaminotoluene with benzothiophene-2-carboxylic acid, or the reaction of 2,3-diaminotoluene with 2-chlorobenzothiophene. The synthesis of N3,N3-dimethylbenzo[b]thiophene-2,3-diamine is a complex process that requires careful attention to reaction conditions and purification methods.
Propiedades
Número CAS |
125660-10-8 |
|---|---|
Nombre del producto |
N3,N3-dimethylbenzo[b]thiophene-2,3-diamine |
Fórmula molecular |
C10H12N2S |
Peso molecular |
192.28 g/mol |
Nombre IUPAC |
3-N,3-N-dimethyl-1-benzothiophene-2,3-diamine |
InChI |
InChI=1S/C10H12N2S/c1-12(2)9-7-5-3-4-6-8(7)13-10(9)11/h3-6H,11H2,1-2H3 |
Clave InChI |
SAPKAQDKRQEXAE-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C(SC2=CC=CC=C21)N |
SMILES canónico |
CN(C)C1=C(SC2=CC=CC=C21)N |
Sinónimos |
Benzo[b]thiophene-2,3-diamine, N3,N3-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



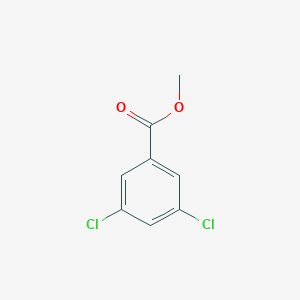

![1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol](/img/structure/B165670.png)




